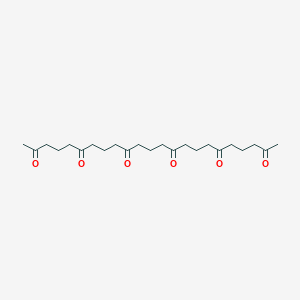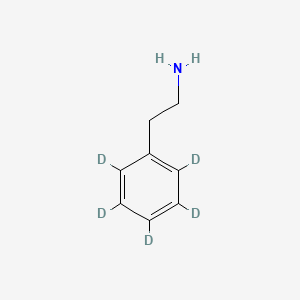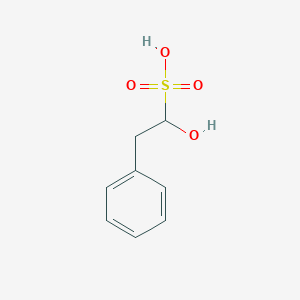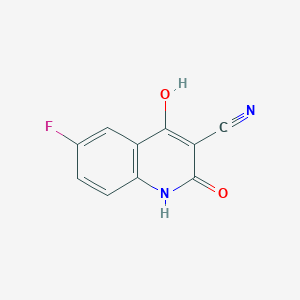
2,6,10,14,18,22-Tricosanehexone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10,14,18,22-Tricosanehexone is an organic compound with the molecular formula C23H36O6 It is a ketone with six carbonyl groups positioned at the 2nd, 6th, 10th, 14th, 18th, and 22nd carbon atoms in a tricosane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14,18,22-Tricosanehexone typically involves multi-step organic reactions. One common method is the stepwise oxidation of a tricosane precursor. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media. The reaction is usually carried out under controlled temperature and pressure to ensure selective oxidation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as platinum or palladium may be used to enhance the efficiency of the oxidation process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10,14,18,22-Tricosanehexone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids at the carbonyl positions.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic media.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6,10,14,18,22-Tricosanehexone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,6,10,14,18,22-Tricosanehexone involves its interaction with various molecular targets. The carbonyl groups can form hydrogen bonds or covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The compound may also participate in redox reactions, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
2,6,10,14,18,22-Tricosanehexone can be compared with other similar compounds such as:
2,6,10,14,18,22-Tetracosahexaene: A hydrocarbon with a similar carbon chain length but with double bonds instead of carbonyl groups.
2,6,10,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaene: A compound with methyl groups and double bonds, differing in both structure and reactivity.
The uniqueness of this compound lies in its multiple carbonyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
55110-18-4 |
|---|---|
Formule moléculaire |
C23H36O6 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
tricosane-2,6,10,14,18,22-hexone |
InChI |
InChI=1S/C23H36O6/c1-18(24)8-3-10-20(26)12-5-14-22(28)16-7-17-23(29)15-6-13-21(27)11-4-9-19(2)25/h3-17H2,1-2H3 |
Clé InChI |
DYSGKWRKQGRDHT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCC(=O)CCCC(=O)CCCC(=O)CCCC(=O)CCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(4, 4,5,5-Tetramethyl-1,3,2-d ioxaborolan-2-yl)-pyrazol-1-yl]-1-(2,2,2-trifluoroethyl)-piperidine](/img/structure/B13942914.png)
![1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13942918.png)





![3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine](/img/structure/B13942964.png)





